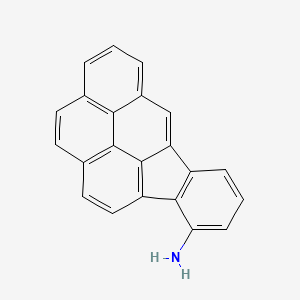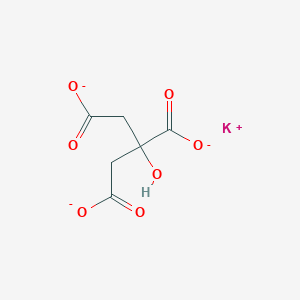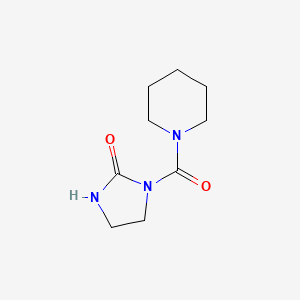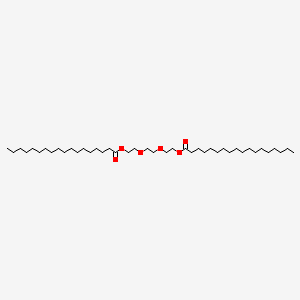
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenylcyclohexyl)-3-azaspiro(55)undecane hydrochloride is a complex organic compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride typically involves multiple steps, starting with the preparation of the core spirocyclic structure. The process often includes the following steps:
Formation of the Spirocyclic Core: This involves the reaction of a cyclohexanone derivative with a suitable amine under acidic conditions to form the spirocyclic intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spirocyclic nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the body, modulating their activity and leading to various physiological effects.
Inhibit Enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
Alter Membrane Properties: It can interact with cell membranes, altering their properties and affecting cell signaling and transport processes.
類似化合物との比較
3-(1-Phenylcyclohexyl)-3-azaspiro(5.5)undecane hydrochloride is unique due to its spirocyclic structure and the presence of both a phenyl group and a cyclohexyl group. Similar compounds include:
2-(1-Phenylcyclohexyl)-2-azaspiro(5.5)undecane: Similar structure but with different positioning of the phenyl group.
3-Cyclohexyl-1,5-dioxaspiro(5.5)undecane-2,4-dione: Contains a dioxaspiro structure instead of an azaspiro structure.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazolone ring instead of a spirocyclic structure.
These compounds share some chemical properties but differ in their specific applications and biological activities.
特性
CAS番号 |
21602-65-3 |
|---|---|
分子式 |
C22H34ClN |
分子量 |
348.0 g/mol |
IUPAC名 |
3-(1-phenylcyclohexyl)-3-azoniaspiro[5.5]undecane;chloride |
InChI |
InChI=1S/C22H33N.ClH/c1-4-10-20(11-5-1)22(14-8-3-9-15-22)23-18-16-21(17-19-23)12-6-2-7-13-21;/h1,4-5,10-11H,2-3,6-9,12-19H2;1H |
InChIキー |
UQDVOSQWAYRKDR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC[NH+](CC2)C3(CCCCC3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)


![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)





